1H-Imidazole, 1-methyl-2-[(phenylmethyl)seleno]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole, 1-methyl-2-[(phenylmethyl)seleno]- is a unique heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science
Vorbereitungsmethoden
The synthesis of 1H-Imidazole, 1-methyl-2-[(phenylmethyl)seleno]- can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of nickel catalysts. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another approach involves the use of N-heterocyclic carbenes as catalysts, which facilitate the formation of 1,2,4-trisubstituted imidazoles .
Analyse Chemischer Reaktionen
1H-Imidazole, 1-methyl-2-[(phenylmethyl)seleno]- undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atom to its lower oxidation states.
Common reagents used in these reactions include tert-butylhydroperoxide for oxidation and various reducing agents for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-Imidazole, 1-methyl-2-[(phenylmethyl)seleno]- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1H-Imidazole, 1-methyl-2-[(phenylmethyl)seleno]- involves its interaction with molecular targets through its imidazole ring and selenium atom. The imidazole ring can coordinate with metal ions, while the selenium atom can participate in redox reactions. These interactions can modulate various biochemical pathways, making the compound useful in both chemical and biological research .
Vergleich Mit ähnlichen Verbindungen
1H-Imidazole, 1-methyl-2-[(phenylmethyl)seleno]- can be compared with other imidazole derivatives such as:
1-benzyl-2-methyl-1H-imidazole: Similar in structure but lacks the selenium atom, which may result in different chemical and biological properties.
1-methyl-2-phenyl-1H-imidazole: Another similar compound without the selenium atom, used in various chemical applications.
The presence of the selenium atom in 1H-Imidazole, 1-methyl-2-[(phenylmethyl)seleno]- makes it unique, potentially offering enhanced reactivity and biological activity compared to its non-selenium counterparts.
Eigenschaften
CAS-Nummer |
870554-46-4 |
---|---|
Molekularformel |
C11H12N2Se |
Molekulargewicht |
251.20 g/mol |
IUPAC-Name |
2-benzylselanyl-1-methylimidazole |
InChI |
InChI=1S/C11H12N2Se/c1-13-8-7-12-11(13)14-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChI-Schlüssel |
HZLSXDQLDZXROL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CN=C1[Se]CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.